molecular formula C7H5ClNNaO2 B6355735 2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) CAS No. 1643136-50-8

2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1)

Cat. No.: B6355735
CAS No.: 1643136-50-8
M. Wt: 193.56 g/mol
InChI Key: WJMMMUMXXWWIFT-UHFFFAOYSA-M
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Description

2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the third position and an acetic acid moiety at the second position, forming a sodium salt. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) typically involves the chlorination of 2-pyridineacetic acid. The reaction is carried out using thionyl chloride or phosphorus trichloride as chlorinating agents. The resulting 3-chloro-2-pyridineacetic acid is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions include:

    Temperature: 0-5°C for chlorination, followed by room temperature for neutralization.

    Solvent: Anhydrous dichloromethane for chlorination, followed by water for neutralization.

    Reaction Time: 2-3 hours for chlorination, followed by 1 hour for neutralization.

Industrial Production Methods

In industrial settings, the production of 2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Continuous Chlorination: Using a flow reactor to continuously chlorinate 2-pyridineacetic acid.

    Neutralization: Continuous addition of sodium hydroxide to neutralize the chlorinated product.

    Purification: Crystallization or recrystallization to obtain the pure sodium salt.

Chemical Reactions Analysis

Types of Reactions

2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines (e.g., aniline), thiols (e.g., thiophenol), or alkoxides (e.g., sodium methoxide) in polar solvents like ethanol or dimethylformamide at room temperature.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of piperidine derivatives.

Scientific Research Applications

2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pyridine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. The acetic acid moiety can form hydrogen bonds with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridineacetic acid: Lacks the chloro substitution, making it less reactive in nucleophilic substitution reactions.

    3-Chloro-2-pyridinecarboxylic acid: Contains a carboxylic acid group instead of an acetic acid moiety, affecting its solubility and reactivity.

    2-Pyridineethanol: Contains an alcohol group instead of an acetic acid moiety, influencing its chemical properties and applications.

Uniqueness

2-Pyridineacetic acid, 3-chloro-, sodium salt (1:1) is unique due to the presence of both a chloro group and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions. Its sodium salt form enhances its solubility in water, making it suitable for various applications in aqueous environments.

Properties

IUPAC Name

sodium;2-(3-chloropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2.Na/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMMMUMXXWWIFT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)[O-])Cl.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClNNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 2-(3-chloropyridin-2-yl)acetate (7.59 g, 38 mmol) in THF (76 mL) was treated at room temperature with 3 M aqueous NaOH (25.3 mL, 76 mmol). The mixture was stirred at room temperature overnight and concentrated to remove the THF. The aqueous residue was frozen on dry ice and lyophilized to give sodium 2-(3-chloropyridin-2-yl)acetate as an off-white solid, used without further purification. Mass spectrum m/z 172 (M+H)+.
Quantity
7.59 g
Type
reactant
Reaction Step One
Name
Quantity
25.3 mL
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One

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